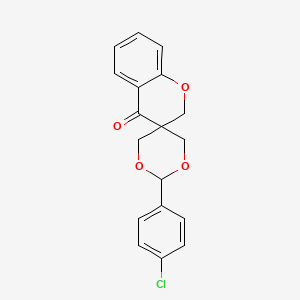

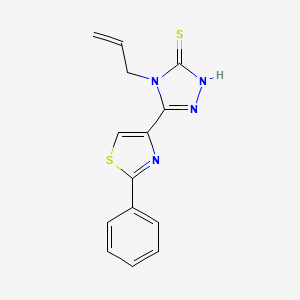

3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal

Descripción general

Descripción

The compound 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal is a derivative of 4-hydroxycoumarin, which is a versatile scaffold in organic synthesis. The structure of this compound suggests that it may be synthesized through reactions involving 4-hydroxycoumarin and a chlorinated aldehyde, potentially under conditions similar to those described for the synthesis of related bis-coumarin derivatives .

Synthesis Analysis

The synthesis of bis-coumarin derivatives typically involves the Knoevenagel condensation reaction, which can be catalyzed by acids such as methanesulfonic acid . The reaction may also proceed under thermal solvent-free conditions, which is an environmentally friendly approach that affords high yields . Additionally, microwave-assisted synthesis has been reported to be efficient, offering advantages such as high yield, short reaction time, and low energy consumption . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of bis-coumarin derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, and 13C NMR . X-ray crystallography can also be used to determine the crystal structure and confirm the molecular geometry . For the compound , similar analytical techniques would likely be employed to elucidate its structure.

Chemical Reactions Analysis

Bis-coumarin derivatives can participate in various chemical reactions. For instance, they can be used as intermediates in the synthesis of polycyclic lactones . The presence of hydroxymethyl groups in the compound suggests that it may undergo further transformations, such as oxidation or the formation of acetal linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-coumarin derivatives can be influenced by their functional groups and molecular interactions. For example, intramolecular hydrogen bonding can affect the stability and reactivity of the compound . The sensitivity of these compounds to solvent polarity and their acid dissociation constants can be studied using UV/vis spectroscopy and potentiometric titration . These properties are crucial for understanding the behavior of the compound in different environments and for its potential applications.

Aplicaciones Científicas De Investigación

Synthesis Methods

Microwave-Assisted Synthesis

Qi et al. (2014) described a methanesulfonic acid-catalyzed, microwave-assisted synthesis method for compounds similar to 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal. This method offers high yield, short reaction time, low energy consumption, and convenient work-up (Qi et al., 2014).

Crystal Structure and Physico-Chemical Properties

Elenkova et al. (2014) synthesized a related compound and studied its crystal structure and physico-chemical properties, emphasizing the importance of structural analysis in understanding the properties of such compounds (Elenkova et al., 2014).

Biological Activity

- Synthesis of Biologically Active Derivatives: Shaabani et al. (2009) synthesized highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives, which are closely related to this compound. These compounds have a broad spectrum of biological activity, highlighting the potential biomedical applications of such compounds (Shaabani et al., 2009).

Environmental Friendliness

- Uncatalyzed, One‐pot Synthesis: Shaterian and Honarmand (2009) reported an environmentally friendly, uncatalyzed one‐pot synthesis method for derivatives of compounds similar to this compound under thermal solvent-free conditions, yielding excellent results (Shaterian & Honarmand, 2009).

Solvent Sensitivity

- Sensitivity to Solvent Polarity: The work by Bazhykova et al. (2018) on a similar compound demonstrated its sensitivity to solvent polarity and hydrogen bonding with various solvents, which is crucial for understanding the reactivity and interactions of such compounds (Bazhykova et al., 2018).

Antioxidant Potential

- Antioxidant Activity: Sahar et al. (2017) synthesized and evaluated biscoumarin derivatives, related to the compound , for their antioxidant potential. They found that certain derivatives exhibit superior antioxidant activities, suggesting potential applications in food and pharmaceutical industries (Sahar et al., 2017).

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)spiro[1,3-dioxane-5,3'-2H-chromene]-4'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClO4/c19-13-7-5-12(6-8-13)17-22-10-18(11-23-17)9-21-15-4-2-1-3-14(15)16(18)20/h1-8,17H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXQHZUEGOMXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COC(O1)C3=CC=C(C=C3)Cl)COC4=CC=CC=C4C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101159051 | |

| Record name | 2′-(4-Chlorophenyl)spiro[2H-1-benzopyran-3(4H),5′-[1,3]dioxan]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338755-68-3 | |

| Record name | 2′-(4-Chlorophenyl)spiro[2H-1-benzopyran-3(4H),5′-[1,3]dioxan]-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338755-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-(4-Chlorophenyl)spiro[2H-1-benzopyran-3(4H),5′-[1,3]dioxan]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B3035779.png)

![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-(2-phenoxyethanimidoyl)acetohydrazide](/img/structure/B3035781.png)

![3-chloro-2-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035785.png)

![2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B3035786.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B3035787.png)

![[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B3035791.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B3035792.png)

![4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035797.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3035801.png)

methanone](/img/structure/B3035802.png)